2,5-dihydroxy-3-methoxy-Acetophenone

描述

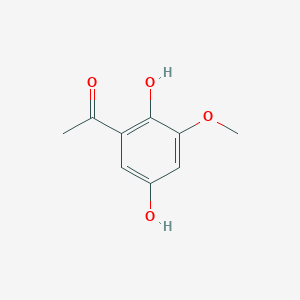

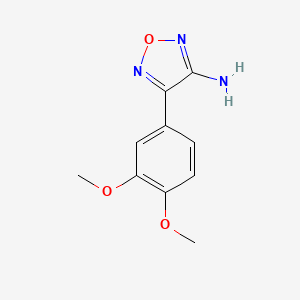

2,5-Dihydroxy-3-methoxy-Acetophenone is a phenolic compound with the molecular formula C9H10O4 It is characterized by the presence of two hydroxyl groups and one methoxy group attached to an acetophenone core

作用机制

Target of Action

2,5-Dihydroxy-3-methoxy-Acetophenone, also known as Acetophenone or 1-(2,5-dihydroxy-3-methoxyphenyl)ethanone, is a naturally occurring phenolic compound found in over 24 plant families and fungi strains It’s known that acetophenones have been assayed and reported for various biological activities including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .

Mode of Action

It’s known that acetophenones, as a group of phenolic compounds, are produced by many plants for reasons such as repelling insects . They are also important precursors for drug production . For example, acetophenone derivatives such as apocynin and paeonol show anti-inflammatory traits without any negative side effects, which make them a perfect option for synthesizing drugs .

Biochemical Pathways

It’s known that acetophenones can contribute more to therapeutic applications due to their biological activities such as anticancer, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic .

Pharmacokinetics

It’s known that acetophenones exist in both free or glycosides form in nature , which might influence their bioavailability.

Result of Action

It’s known that acetophenones have various biological activities such as anticancer, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic .

Action Environment

It’s known that acetophenones are used in the food and fragrance industries, primarily for their orange blossom flavor . They are also used as fragrance ingredients in detergents, soaps, and perfumes . In addition, acetophenones and their derivatives also have a variety of applications in the cosmetics production, especially in the making of odorless and colorless cosmetics with good antiseptic effects .

生化分析

Biochemical Properties

2,5-Dihydroxy-3-methoxy-Acetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the respiratory burst in neutrophils . The nature of these interactions is largely dependent on the structural features of this compound, which include the presence of hydroxyl groups directly attached to one or more aromatic rings .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been reported to exhibit cytotoxicity , indicating that it can influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-3-methoxy-Acetophenone can be synthesized through several methods. One common approach involves the reaction of hydroquinone with acetic acid in the presence of zinc chloride . Another method includes the use of hydroquinone diacetate, hydroquinone, and anhydrous aluminum chloride . These reactions typically require controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-quality compounds.

化学反应分析

Types of Reactions: 2,5-Dihydroxy-3-methoxy-Acetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

科学研究应用

2,5-Dihydroxy-3-methoxy-Acetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound has been studied for its potential antioxidant and antimicrobial properties.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

相似化合物的比较

- 2,4-Dihydroxy-3-methoxy-Acetophenone

- 2,6-Dihydroxy-3-methoxy-Acetophenone

- 2,5-Dihydroxy-4-methoxy-Acetophenone

Comparison: 2,5-Dihydroxy-3-methoxy-Acetophenone is unique due to the specific positioning of its hydroxyl and methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different antioxidant and antimicrobial properties, making it a valuable compound for specific applications .

属性

IUPAC Name |

1-(2,5-dihydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)7-3-6(11)4-8(13-2)9(7)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQNPUQLQPSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of acetophenone?

A1: Acetophenone (C8H8O) has a molecular weight of 120.15 g/mol. It comprises a methyl group bonded to a carbonyl group, which is directly attached to a benzene ring.

Q2: Which spectroscopic techniques are useful for characterizing acetophenone?

A2: Acetophenone can be characterized using various spectroscopic methods, including:* Fourier transform infrared (FT-IR) spectroscopy: This technique reveals characteristic C=O and aromatic C=C stretching vibrations. [, , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ] * UV-Vis spectroscopy: This technique reveals the electronic transitions within the molecule, particularly those associated with the aromatic ring and carbonyl group. [, ]* Gas chromatography-mass spectrometry (GC-MS): This technique is valuable for identifying and quantifying acetophenone in complex mixtures, often in environmental or biological samples. []

Q3: What are some common reactions of acetophenone in organic synthesis?

A3: Acetophenone serves as a versatile building block in organic synthesis, undergoing a variety of reactions, including:* Hydrogenation: Acetophenone can be hydrogenated to 1-phenylethanol, a valuable chiral alcohol, using catalysts like palladium or ruthenium complexes. [, , , , ] * Halogenation: Acetophenone undergoes alpha-halogenation, particularly with bromine, to form α-bromoacetophenone and other halogenated derivatives. [, , ]* Aldol Condensation: Acetophenone readily participates in aldol condensation reactions, forming new carbon-carbon bonds and leading to more complex molecules. * Wittig Reaction: Acetophenone undergoes the Wittig reaction with phosphorus ylides to form alkenes, providing a valuable route to substituted styrenes.* Ketal Formation: Acetophenone reacts with alcohols, such as ethylene glycol, in the presence of an acid catalyst to form ketals, which serve as protecting groups for the carbonyl functionality. [, ]

Q4: Are there any catalytic applications of acetophenone or its derivatives?

A5: Yes, certain acetophenone derivatives, particularly fluorinated acetophenones, have demonstrated catalytic activity:* Dioxirane Formation: Fluorinated acetophenones, like tetrafluoroacetophenone and pentafluoroacetophenone, are used as catalysts for in situ dioxirane formation. These dioxiranes act as powerful and selective oxidizing agents, effectively epoxidizing olefins. []

Q5: Can you provide examples of how acetophenone derivatives are employed in medicinal chemistry?

A7: Acetophenone derivatives find applications in medicinal chemistry as:* Antimicrobial Agents: Some acetophenone derivatives display antifungal and antibacterial activity. Research shows promising results against dermatophytes like Trichophyton rubrum and yeasts like Candida albicans. Additionally, certain acetophenone-triazole hybrids have shown potential as antifouling agents, inhibiting the growth of marine microorganisms and the settlement of fouling organisms like mussels. [, ]* Anti-inflammatory Agents: Certain phenone compounds, structurally related to acetophenone, exhibit anti-inflammatory properties by inhibiting the release of inflammatory mediators. []

Q6: How do structural modifications of acetophenone influence its biological activity?

A8: The biological activity of acetophenone is significantly influenced by substituents on the aromatic ring and the α-carbon:* Aromatic Ring Substitutions: Introducing electron-donating groups, such as hydroxyl or methoxy groups, can enhance the antifungal activity of acetophenone derivatives. [] The position of these substituents also plays a crucial role in determining activity. [, ]* α-Carbon Substitutions: Replacing the α-hydrogen with halogens, such as bromine or chlorine, can impact the reactivity and biological activity. Notably, α-halogenated acetophenones are important intermediates in organic synthesis and have shown potential in medicinal chemistry. [, ]

Q7: What are the environmental implications of acetophenone and its derivatives?

A9: Acetophenone is found naturally in various plants and is also produced synthetically. Its release into the environment, primarily from industrial sources, raises concerns about its potential ecological impact. []

Q8: Are there efforts to mitigate the environmental impact of acetophenone?

A10: Research focuses on developing sustainable methods for acetophenone production and exploring biodegradable alternatives. For instance, utilizing renewable feedstocks and employing biocatalysts in acetophenone synthesis can contribute to more sustainable practices. [, , ]

Q9: What are some future directions for research on acetophenone?

A11: Research on acetophenone continues to explore:* Novel Synthetic Applications: Investigating acetophenone derivatives as building blocks for new materials, such as polymers and pharmaceuticals. [, ]* Biocatalytic Transformations: Expanding the use of enzymes for enantioselective synthesis of chiral acetophenone derivatives with potential applications in pharmaceuticals and fine chemicals. [, ]* Drug Delivery Systems: Developing novel drug delivery systems using acetophenone derivatives to improve the targeting and efficacy of therapeutic agents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B3038726.png)

![8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B3038727.png)

![5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3038730.png)

![3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3038732.png)

![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)

![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)